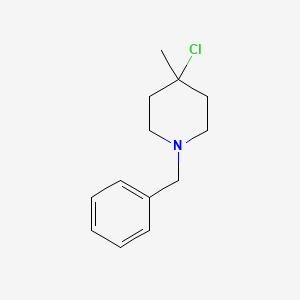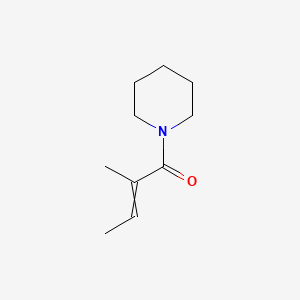![molecular formula C11H23NO B13948471 1-[2-(Diethylamino)ethyl]cyclopentanol CAS No. 25363-25-1](/img/structure/B13948471.png)
1-[2-(Diethylamino)ethyl]cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diethylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and the compound is further modified with a diethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Diethylamino)ethyl]cyclopentanol can be synthesized through a multi-step process. One common method involves the initial formation of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Diethylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and diethylamine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Various cyclopentanol derivatives.
Substitution: Compounds with different alkyl groups replacing the diethylaminoethyl group.
Applications De Recherche Scientifique
1-[2-(Diethylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
1-Ethylcyclopentanol: A derivative with an ethyl group instead of the diethylaminoethyl group.
1-[2-(Methylamino)ethyl]cyclopentanol: A similar compound with a methylaminoethyl group.
Uniqueness
1-[2-(Diethylamino)ethyl]cyclopentanol is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
25363-25-1 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-12(4-2)10-9-11(13)7-5-6-8-11/h13H,3-10H2,1-2H3 |
Clé InChI |
YABIEDZOJCMTKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)



![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)


![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

